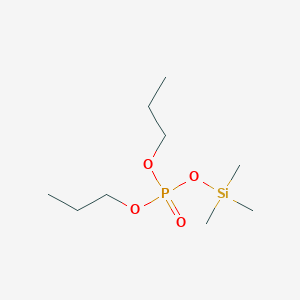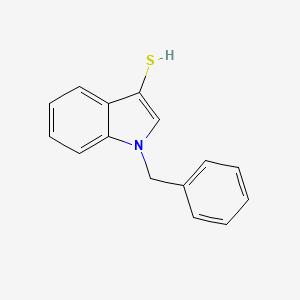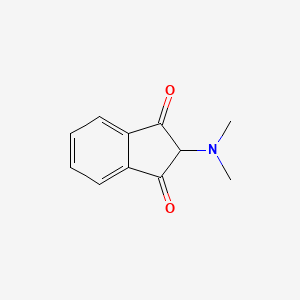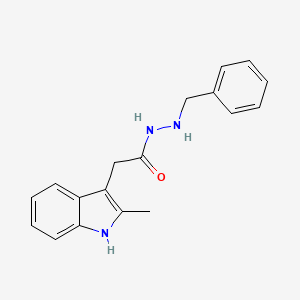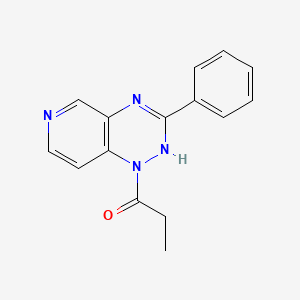
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate pyridine and triazine precursors.
Substitution Reactions: Introducing the phenyl and oxopropyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various pathogens.
Medicine
Drug Development: Investigated as a potential lead compound for new drugs.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Incorporated into formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido(3,4-e)-1,2,4-triazine Derivatives: Compounds with similar core structures but different substituents.
Other Triazines: Compounds like melamine and cyanuric acid.
Uniqueness
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other triazines.
Properties
CAS No. |
76603-21-9 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(3-phenyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N4O/c1-2-14(20)19-13-8-9-16-10-12(13)17-15(18-19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
RNFKQUORQLXOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)


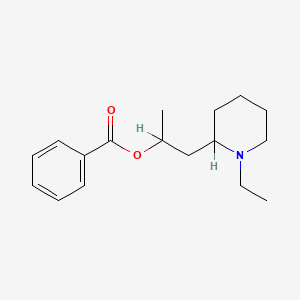

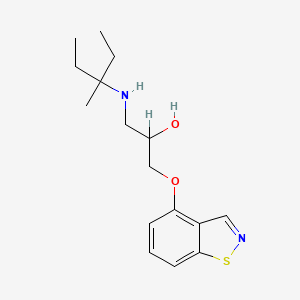
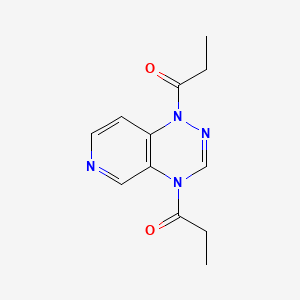
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
